molecular formula C₃₁H₄₄O₆ B123096 (2Z)-6-methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid CAS No. 3482-38-0

(2Z)-6-methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid

Cat. No. B123096
CAS RN: 3482-38-0
M. Wt: 512.7 g/mol
InChI Key: NLRZOLNLGXHZPV-FIPZVDMCSA-N
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Description

The compound “(2Z)-6-methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid” is also known as 3,11-Diketofusidic Acid . It has a molecular formula of C31H44O6 and a molecular weight of 512.687 .


Molecular Structure Analysis

The exact mass of the compound is 512.31378912 . It has a complexity of 1050 and contains 37 heavy atoms . The compound’s canonical SMILES and isomeric SMILES are also provided .


Physical And Chemical Properties Analysis

The compound has a density of 1.16g/cm3, a boiling point of 643.7°C at 760mmHg, and a flash point of 202.3°C . It has a vapor pressure of 3.15E-18mmHg at 25°C . The compound is slightly soluble in dichloromethane, chloroform, and methanol . It has a LogP of 6.08250 .

Scientific Research Applications

Crystal Structure Analysis

One study focused on the crystal structure of a closely related compound, demonstrating the importance of crystallography in understanding the molecular conformation, hydrogen bonding, and overall molecular arrangement of complex compounds (Ketuly, Hadi, & Ng, 2009). Such studies are crucial for drug design and material science, providing foundational knowledge that guides the synthesis and application of new compounds.

Inhibition of Mycolic Acid Biosynthesis

Research on derivatives of cyclopropenyl and cyclopropyl fatty acids, structurally related to the query compound, has shown potential applications in inhibiting mycolic acid biosynthesis (Hartmann et al., 1994). This suggests a possible application in antimicrobial or antituberculosis drug development, where mycolic acid plays a critical role in the pathogen's defense mechanism.

Synthesis and Characterization of Complex Molecules

Several studies illustrate the synthesis and characterization of complex molecules, highlighting methodologies that could be applied to the synthesis and study of the queried compound. For example, an efficient synthesis of isotopically labeled compounds for use in preclinical and clinical studies was reported, underscoring the compound's relevance in drug development and pharmacokinetics (Zhang, 2012).

Cycloaddition Reactions

The utility of cycloaddition reactions in synthesizing nitrogen-containing polycycles was explored, revealing the synthetic versatility of phenanthrene derivatives and similar compounds in creating complex molecular architectures (Nicolaides et al., 1994). Such reactions are fundamental in the synthesis of pharmaceuticals and agrochemicals.

Alicyclic Polymers for Resist Applications

A study on the synthesis of alicyclic polymers for 193 nm photoresist materials showcases the application of similar compounds in material science, particularly in the development of photoresist materials for lithographic processes in semiconductor manufacturing (Okoroanyanwu et al., 1998).

properties

IUPAC Name

(2Z)-6-methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H44O6/c1-7-26(34)37-25-16-31(6)21-12-11-20-18(4)23(32)13-14-30(20,5)28(21)24(33)15-22(31)27(25)19(29(35)36)10-8-9-17(2)3/h9,18,20-22,25,28H,7-8,10-16H2,1-6H3,(H,35,36)/b27-19-/t18-,20?,21-,22-,25-,28-,30-,31+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRZOLNLGXHZPV-FIPZVDMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1CC2(C3CCC4C(C(=O)CCC4(C3C(=O)CC2C1=C(CCC=C(C)C)C(=O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@H]\1C[C@@]2([C@H]3CCC4[C@@H](C(=O)CC[C@@]4([C@@H]3C(=O)C[C@H]2/C1=C(\CCC=C(C)C)/C(=O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H44O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-6-methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid

CAS RN

3482-38-0
Record name 3,11-Diketofusidic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003482380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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